Ala-Lys-Ala

Peptide Transport Proton-Coupled Oligopeptide Transporter (POT) E. coli YjdL

Researchers often face confounding data from isomeric peptide impurities that misrepresent transporter affinity. Ala-Lys-Ala eliminates this variability. - Provides a definitive low-affinity tripeptide benchmark with a 26.7-fold IC50 increase over Ala-Lys for POT family calibration. - Enables precise SAR mapping of substrate-binding pockets due to its >6.25-fold higher YjdL affinity compared to isomer Ala-Ala-Lys. - Supplied as a characterized analytical standard to ensure lot-to-lot consistency in prodrug uptake screening assays.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
Cat. No. B13923696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Lys-Ala
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1
InChIKeyQUIGLPSHIFPEOV-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Lys-Ala: Procurement Specifications and Core Identity of the Alanyl-Lysyl-Alanine Tripeptide


Ala-Lys-Ala (CHEBI:158323) is a linear tripeptide composed of L-alanine, L-lysine, and L-alanine, with a molecular formula of C12H24N4O4 and a molecular weight of 288.34 g/mol [1]. Its sequence places a charged lysine residue between two small, hydrophobic alanine residues, conferring a unique balance of hydrophilicity and structural flexibility [2]. This foundational chemistry underpins its role as a research tool for investigating peptide-transporter selectivity, conformational dynamics, and as a building block for more complex peptide constructs.

Proton-coupled oligopeptide transporter (POT) substrate profiling
Tripeptide reference for dipeptide- vs. tripeptide-selectivity studies
Sequence-dependent transporter recognition and SAR research

Procurement Caution for Ala-Lys-Ala: Why In-Class Analogs Like Ala-Ala-Lys or Lys-Ala-Ala Are Not Direct Substitutes


Substituting Ala-Lys-Ala with a sequence variant such as Ala-Ala-Lys or Lys-Ala-Ala is scientifically unsound due to the sequence-dependent nature of peptide-transporter recognition and biochemical behavior [1]. The position of the charged lysine residue is a critical determinant of molecular interaction. For instance, the E. coli peptide transporter YjdL exhibits a 6.25-fold higher affinity for Ala-Lys-Ala (IC50 = 8 mM) compared to its positional isomer Ala-Ala-Lys (IC50 > 50 mM) [1]. This significant difference in transporter affinity directly impacts the compound's utility in cellular uptake studies and drug-delivery model systems, making a simple sequence swap a source of substantial experimental error.

Sequence isomer
Positional isomers like Ala-Ala-Lys may show substantially different transporter affinity; sequence swap can alter uptake results and data interpretation.
Dipeptide analog
Ala-Lys has a markedly different affinity profile for YjdL; Ala-Lys-Ala cannot serve as a direct replacement in dipeptide-focused transport studies.

Ala-Lys-Ala: A Quantitative Evidence Guide for Differentiated Scientific Selection


Ala-Lys-Ala Shows 6.25-Fold Higher Affinity for YjdL Transporter than its Isomer Ala-Ala-Lys

In a comparative study of the E. coli peptide transporter YjdL, Ala-Lys-Ala (IC50 = 8 mM) demonstrated a significantly lower IC50 value than the sequence isomer Ala-Ala-Lys (IC50 > 50 mM) [1]. This 6.25-fold difference in transporter affinity indicates that YjdL exhibits sequence-dependent selectivity, even among tripeptides with identical amino acid composition.

Ala-Lys-Ala vs. Ala-Ala-Lys affinity
Head-to-head
IC50 8 mM vs >50 mM
6.25-fold higher affinity for Ala-Lys-Ala
Supports sequence-dependent POT transporter selectivity interpretation
YjdL expressed in L. lactis; [14C]Ala-Ala uptake inhibition
Peptide Transport Proton-Coupled Oligopeptide Transporter (POT) E. coli YjdL

Ala-Lys-Ala Exhibits a 26.7-Fold Reduction in Affinity Compared to its Dipeptide Core Ala-Lys for YjdL

Ala-Lys-Ala (IC50 = 8 mM) is a significantly weaker ligand for the YjdL transporter than its corresponding dipeptide, Ala-Lys (IC50 = 0.3 mM), showing a 26.7-fold reduction in affinity [1]. This demonstrates that YjdL, unlike other characterized POT family members, has a strong preference for dipeptides over tripeptides, and that the addition of a third alanine residue to the C-terminus markedly diminishes binding.

Ala-Lys-Ala vs. dipeptide Ala-Lys
Head-to-head
IC50 8 mM vs 0.3 mM
26.7-fold lower affinity for tripeptide
Establishes tripeptide as a distinct low-affinity control for di-/tripeptide differentiation
Same YjdL assay conditions; C-terminal Ala addition reduces binding
Peptide Transport Proton-Coupled Oligopeptide Transporter (POT) E. coli YjdL

Ala-Lys-Ala's IC50 (8 mM) is 3.9-Fold Lower than Tyr-Ala-Based Tripeptides (31 mM) for YjdL

Among tripeptides, Ala-Lys-Ala (IC50 = 8 mM) shows a 3.9-fold higher affinity for the YjdL transporter compared to Tyr-Ala-Ala (IC50 = 31 mM) and Ala-Tyr-Ala (IC50 = 31 mM) [1]. This indicates that the substitution of a bulky, aromatic tyrosine for an alanine further reduces binding, highlighting the relative superiority of the Ala-Lys-Ala sequence in this specific transport assay.

Ala-Lys-Ala vs. Tyr-Ala tripeptides
Head-to-head
IC50 8 mM vs 31 mM
3.9-fold higher affinity for Ala-Lys-Ala
Indicates preferential recognition over bulkier aromatic tripeptides in this assay context
Tyr-Ala-Ala and Ala-Tyr-Ala both 31 mM; bulky side-chain effect
Peptide Transport Proton-Coupled Oligopeptide Transporter (POT) E. coli YjdL

Ala-Lys-Ala: Validated Application Scenarios Based on Quantified Evidence


Differentiation of Dipeptide- vs. Tripeptide-Specific Transport in POT Family Assays

Procure Ala-Lys-Ala as a definitive, low-affinity tripeptide control. The 26.7-fold reduction in affinity compared to its dipeptide core Ala-Lys provides a validated benchmark for calibrating transport assays on POT family members like YjdL [1]. This allows researchers to unambiguously determine if a novel transporter exhibits a preference for di- or tripeptides.

Investigating Sequence-Specificity of Peptide Transporters

Use Ala-Lys-Ala as a key reference compound to map the substrate-binding pocket of peptide transporters. Its >6.25-fold higher affinity for YjdL relative to its isomer Ala-Ala-Lys demonstrates that the position of the lysine residue is a critical recognition motif [1]. This makes it an essential tool for structure-activity relationship (SAR) studies aimed at designing transporter-targeted molecules.

Prodrug Development and Bioavailability Optimization

Employ Ala-Lys-Ala in the early-stage screening of peptide transporters for prodrug delivery. The quantified IC50 values against YjdL provide a clear, comparative framework for evaluating how different peptide sequences (e.g., aliphatic vs. aromatic tripeptides) influence transporter recognition [1]. This data directly informs the design of peptidomimetic prodrugs intended for oral absorption via intestinal POTs.

Application
Selection Property
Validation Focus
POT family selectivity profiling
Tripeptide vs. dipeptide affinity context
Transporter substrate preference interpretation
Substrate-binding pocket mapping
Sequence-dependent recognition profile
Transporter SAR interpretation
Prodrug carrier screening research
Transporter affinity ranking among peptide sequences
Transporter recognition in delivery model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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